Home > Products > Screening Compounds P276 > 8-OH-DPAT-d7 (hydrobromide)
8-OH-DPAT-d7 (hydrobromide) -

8-OH-DPAT-d7 (hydrobromide)

Catalog Number: EVT-12559775
CAS Number:
Molecular Formula: C16H26BrNO
Molecular Weight: 335.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide, commonly referred to as 8-OH-DPAT-d7 (hydrobromide), is a synthetic compound belonging to the aminotetralin chemical class. It was developed in the 1980s and is primarily recognized for its role as a selective agonist of the serotonin 5-HT1A and 5-HT7 receptors. This compound has been extensively utilized in pharmacological research to elucidate the functions of these serotonin receptors, which are critical in various physiological and psychological processes.

Source

8-OH-DPAT-d7 is synthesized in laboratory settings and is available from various chemical suppliers, including Revvity, Tocris Bioscience, and Cayman Chemical. These suppliers provide detailed specifications regarding its purity, molecular weight, and storage conditions, confirming its use for research purposes only.

Classification

8-OH-DPAT-d7 is classified as a psychoactive compound due to its interaction with serotonin receptors. It is categorized under research chemicals and is specifically noted for its agonistic properties at the 5-HT1A receptor, which plays a significant role in mood regulation and anxiety.

Synthesis Analysis

Methods

The synthesis of 8-OH-DPAT-d7 typically involves multi-step organic reactions that incorporate deuterium labeling to produce the deuterated form of the compound. The process often includes:

  1. Formation of the Aminotetralin Framework: Initial steps involve creating the tetralin structure through cyclization reactions.
  2. Introduction of Functional Groups: Hydroxyl groups and propyl chains are added using alkylation techniques.
  3. Deuteration: The incorporation of deuterium atoms into specific positions on the molecule may be achieved through exchange reactions or by using deuterated reagents.
  4. Hydrobromide Salt Formation: The final step involves converting the base form into its hydrobromide salt for enhanced solubility and stability.

Technical Details

The synthesis requires expertise in organic chemistry and access to specialized reagents and equipment. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for 8-OH-DPAT-d7 (hydrobromide) is C16H26BrNC_{16}H_{26}BrN, with a molecular weight of approximately 328.29 g/mol. Its structure consists of a tetralin core with a hydroxyl group at one position and di-n-propylamino substituents.

Data

The compound exhibits stereoisomerism, with two enantiomers: R-(+)-8-OH-DPAT being more active than S-(-)-8-OH-DPAT at serotonin receptors, particularly at the 5-HT1A site .

Chemical Reactions Analysis

Reactions

8-OH-DPAT-d7 participates in various biochemical reactions primarily involving receptor binding. Key reactions include:

  1. Binding to Serotonin Receptors: It acts as an agonist at both 5-HT1A and 5-HT7 receptors, influencing neurotransmitter release.
  2. Reuptake Inhibition: The compound also exhibits properties that inhibit serotonin reuptake, contributing to its antidepressant-like effects.

Technical Details

In vitro assays using rat brain membrane preparations have demonstrated that 8-OH-DPAT-d7 binds with high affinity to serotonin receptors, with binding affinities measured using radiolabeled ligands .

Mechanism of Action

Process

The mechanism of action for 8-OH-DPAT-d7 involves:

  1. Agonistic Activity: Upon binding to the 5-HT1A receptor, it activates intracellular signaling pathways mediated by G-proteins, leading to changes in neuronal excitability and neurotransmitter release.
  2. Regulation of Neurotransmission: By stimulating these receptors, it modulates serotonergic transmission, which is crucial for mood regulation and anxiety management.

Data

Studies indicate that R-(+)-8-OH-DPAT acts as a full agonist with an effective concentration (EC50) around 12 nM in rat hippocampal membranes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in ethanol and other organic solvents.
  • Storage Conditions: Should be stored at -80°C under desiccating conditions to maintain stability.

Chemical Properties

Relevant data on its pharmacological profile suggest that it has significant effects on serotonin-mediated processes within the central nervous system .

Applications

Scientific Uses

8-OH-DPAT-d7 is primarily used in scientific research focused on:

  • Neuroscience Studies: Investigating serotonin receptor function and their role in psychiatric disorders such as depression and anxiety.
  • Pharmacological Research: Evaluating potential therapeutic agents targeting serotonin receptors.
  • Behavioral Studies: Assessing effects on behavior related to mood regulation and anxiety responses in animal models.
Receptor Pharmacology & Selectivity Profiling of 8-OH-DPAT-d7 (hydrobromide)

5-HT1A Receptor Agonist Efficacy & Intrinsic Activity

8-OH-DPAT (8-hydroxy-2-(di-n-propylamino)tetralin) is a prototypical high-efficacy agonist at serotonin 5-HT1A receptors. As a full agonist, it exhibits robust intrinsic activity in both somatodendritic autoreceptors and postsynaptic 5-HT1A receptors. Activation of presynaptic autoreceptors suppresses neuronal firing in the dorsal raphe nucleus, reducing serotonin (5-HT) synthesis and release in projection areas like the hippocampus and prefrontal cortex. For example, systemic administration of 8-OH-DPAT (0.4 mg/kg) decreases extracellular 5-HT levels in the medial preoptic area (MPOA) by >60% within 60 minutes [3]. Postsynaptic activation triggers diverse physiological responses, including hypothermia, hypotension, and corticosterone release. In vitro binding assays confirm nanomolar affinity for 5-HT1A receptors (pIC50 = 8.19), with selectivity exceeding 100-fold over other 5-HT1 subtypes [1] [5].

Table 1: Functional Responses Mediated by 5-HT1A Receptor Activation

ResponseSite of ActionEffect of 8-OH-DPAT
Serotonin ReleaseSomatodendritic Autoreceptor↓ Hippocampal 5-HT (≥70%)
Body TemperaturePostsynaptic Receptor↓ Core temperature (≥1.5°C)
Neuroendocrine SecretionHypothalamic Receptors↑ Plasma corticosterone
Neuronal FiringDorsal Raphe Nucleus↓ Firing rate (≥80%)

Enantiomeric Specificity of Receptor Interactions (R- vs. S-Isomers)

The pharmacological activity of 8-OH-DPAT is stereoselective, with the R-(+)-enantiomer demonstrating superior affinity and functional efficacy at 5-HT1A receptors compared to the S-(-)-enantiomer. Biochemical studies reveal R-8-OH-DPAT potently inhibits 5-HT synthesis in the rat prefrontal cortex (pIC50 ≈ 8.5), while S-8-OH-DPAT exhibits partial agonist activity with 40–60% lower intrinsic efficacy [2] [7]. Molecular docking and dynamics simulations attribute this difference to enhanced stability of R-8-OH-DPAT within the 5-HT1A orthosteric pocket, forming optimal hydrogen bonds with residues like Asp116 and Ser199. In vivo, R-8-OH-DPAT (0.1 mg/kg s.c.) reduces hippocampal 5-HT release by >50%, whereas equivalent doses of S-8-OH-DPAT induce weaker effects (≤30% reduction) [2]. Racemic 8-OH-DPAT’s effects primarily reflect the R-enantiomer’s activity due to its dominance in receptor binding and signaling.

Table 2: Enantioselective Pharmacological Profiles

ParameterR-(+)-8-OH-DPATS-(-)-8-OH-DPAT
5-HT1A Affinity (pKi)8.7–9.07.1–7.5
Intrinsic ActivityFull agonist (100%)Partial agonist (40–60%)
5-HT Synthesis Inhibition↓↓ 70–90% (cortex)↓ 20–40% (cortex)
Hypothermia InductionPotent (EC50 = 0.05 mg/kg)Weak (EC50 > 0.5 mg/kg)

Affinity Modulation at 5-HT7 Receptors

Beyond 5-HT1A receptors, 8-OH-DPAT exhibits moderate affinity for 5-HT7 receptors (pKi = 6.6 at human 5-HT7). Functional assays show it acts as a partial agonist at 5-HT7 sites, increasing cAMP production by 30–50% in HEK-293 cells expressing recombinant rat 5-HT7 receptors [4] [6]. This activity underpins physiological responses distinct from 5-HT1A pathways. For example, 8-OH-DPAT (10 µM) induces phase advances in neuronal firing rhythms in the suprachiasmatic nucleus (SCN) by 2–3 hours, an effect blocked by the selective 5-HT7 antagonist SB-269970 but unaffected by the 5-HT1A antagonist WAY-100635 [6]. The 5-HT7-mediated cAMP elevation, though modest (1.5–2 fold), is sufficient to reset circadian pacemakers. This dual receptor profile necessitates cautious interpretation of in vivo data, as 5-HT7 contributions may confound effects attributed solely to 5-HT1A activation.

Cross-Reactivity at Monoaminergic Transporters

8-OH-DPAT influences monoaminergic transporters, though less potently than its receptor actions. In vitro studies identify it as a serotonin reuptake inhibitor (SERT), increasing extracellular 5-HT by 25–40% in microdialysis experiments at high concentrations (500 µM) [1] [3]. However, this effect is region-specific: reverse dialysis into the MPOA elevates local 5-HT and dopamine (DA) by 50–80%, suggesting transporter blockade or enhanced release [3]. Pharmacological isolation of this activity is complex, as 5-HT1A autoreceptor activation typically opposes SERT inhibition. Limited evidence suggests negligible affinity for dopamine (DAT) or norepinephrine transporters (NET) at concentrations ≤1 µM [1].

Functional Selectivity in G-Protein vs. β-Arrestin Signaling

8-OH-DPAT demonstrates biased signaling at 5-HT1A receptors, preferentially activating Gαi/o-mediated pathways over β-arrestin recruitment. It potently inhibits adenylyl cyclase (AC), reducing cAMP by 70–90% in hippocampal neurons [1] [6]. Conversely, it weakly recruits β-arrestin2 (EC50 > 1 µM), generating 30% of the maximal response induced by serotonin [2]. This G-protein bias drives physiological outputs like hypothermia and hormone secretion, which correlate with AC inhibition. At 5-HT7 receptors, however, 8-OH-DPAT’s partial agonism favors modest Gαs-mediated cAMP accumulation without significant β-arrestin engagement [6]. Computational models suggest ligand orientation within the binding pocket determines this bias—stabilizing conformations that favor G-protein coupling over receptor phosphorylation.

Table 3: Functional Selectivity (Biased Signaling) Profiles

Signaling Pathway5-HT1A Receptor5-HT7 Receptor
Gαi/o Inhibition (AC)Full agonist (IC50 = 3 nM)No activity
Gαs Stimulation (AC)No activityPartial agonist (EC50 = 200 nM)
β-Arrestin RecruitmentWeak partial agonist (20–30%)Negligible (<10%)
Primary Functional BiasG-protein (Gi) biasG-protein (Gs) bias

Properties

Product Name

8-OH-DPAT-d7 (hydrobromide)

IUPAC Name

7-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide

Molecular Formula

C16H26BrNO

Molecular Weight

335.33 g/mol

InChI

InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/i1D3,3D2,10D2;

InChI Key

BATPBOZTBNNDLN-WIROKCJUSA-N

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.